8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one
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Overview
Description
8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one: is a boron-containing organic compound that features a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one typically involves the borylation of a chromenone derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the chromenone core to its corresponding dihydro derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are frequently employed.
Major Products Formed:
Oxidation: Boronic acid derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: In organic synthesis, 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one is used as a building block for the construction of more complex molecules. Its boron-containing moiety makes it a valuable intermediate in cross-coupling reactions .
Biology and Medicine: Its structural features allow for the exploration of interactions with biological targets, such as enzymes and receptors .
Industry: In materials science, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its boron content can impart unique properties to these materials, such as enhanced thermal stability and electronic characteristics .
Mechanism of Action
The mechanism of action of 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one involves its interaction with molecular targets through its boron and chromenone moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The chromenone core can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar synthetic applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron compound with different substituents, used in borylation reactions.
Uniqueness: 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one is unique due to its combination of a chromenone core and a boron-containing dioxaborolan ring. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler boron compounds .
Properties
Molecular Formula |
C15H17BO4 |
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Molecular Weight |
272.11 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-4-one |
InChI |
InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10-12(17)8-9-18-13(10)11/h5-9H,1-4H3 |
InChI Key |
KQTPZBIJBSLTPA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)C=CO3 |
Origin of Product |
United States |
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